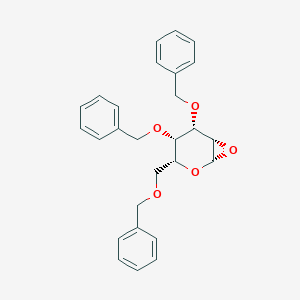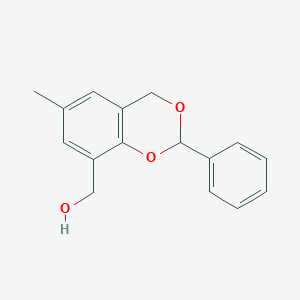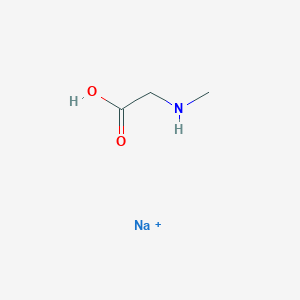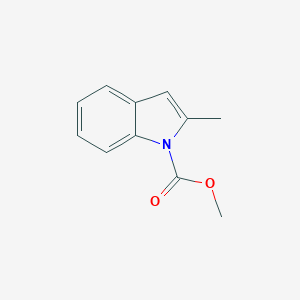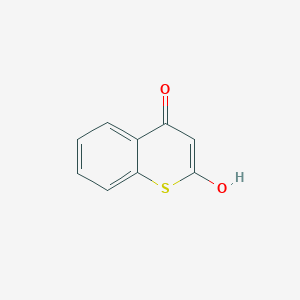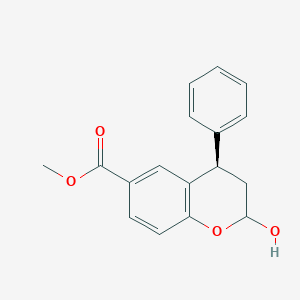![molecular formula C11H11N5S B128073 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 151297-69-7](/img/structure/B128073.png)
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit various pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by targeting the cell wall or cell membrane. Moreover, this compound has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. This compound has been reported to exhibit various pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dose of this compound.
Direcciones Futuras
There are several future directions for the research on 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to study the structure-activity relationship of this compound to identify the key structural features responsible for its pharmacological activities. Moreover, further studies are needed to determine the exact mechanism of action of this compound. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions needs to be explored further. Finally, the potential use of this compound in combination therapy with other drugs needs to be investigated.
Conclusion
In conclusion, 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the full potential of this compound in drug development.
Métodos De Síntesis
The synthesis of 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with pyridine-3-carboxaldehyde in the presence of propylamine. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as antibacterial, antifungal, antitumor, anti-inflammatory, and analgesic activities. Moreover, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
151297-69-7 |
|---|---|
Nombre del producto |
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Fórmula molecular |
C11H11N5S |
Peso molecular |
245.31 g/mol |
Nombre IUPAC |
3-propyl-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11N5S/c1-2-4-9-13-14-11-16(9)15-10(17-11)8-5-3-6-12-7-8/h3,5-7H,2,4H2,1H3 |
Clave InChI |
ZIBWGVQIMSXFGD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
SMILES canónico |
CCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



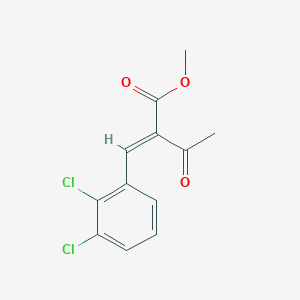
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

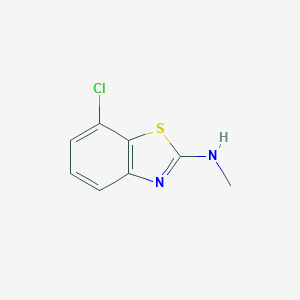
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
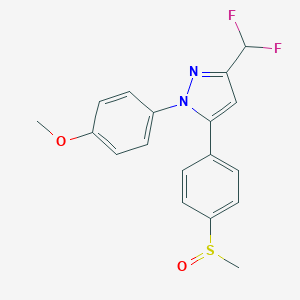
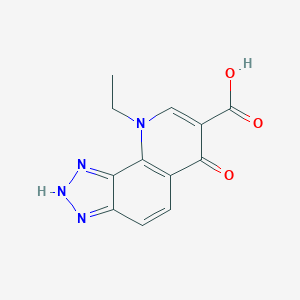
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
